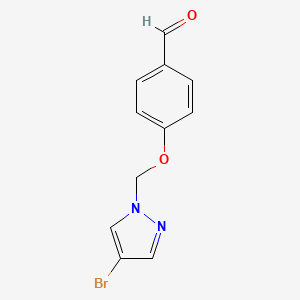

4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde

Description

4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde group substituted with a 4-bromo-1H-pyrazol-1-ylmethoxy moiety

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methoxy]benzaldehyde |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(6-10)8-16-11-3-1-9(7-15)2-4-11/h1-7H,8H2 |

InChI Key |

DTONYPYKBUZEKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCN2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1H-Pyrazole

Regioselective bromination at the 4-position of 1H-pyrazole remains challenging due to the compound’s tautomeric equilibrium. However, protocols adapted from patent for brominating aromatic systems under controlled conditions may apply. Using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at 0–5°C achieves moderate selectivity. Alternatively, Lewis acids such as FeCl₃ can enhance electrophilic substitution, though this risks over-bromination.

Proposed Conditions:

-

Substrate: 1H-Pyrazole (1.0 equiv)

-

Reagent: NBS (1.1 equiv), DMF, 0°C, 12 h

-

Workup: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄

-

Yield: ~50–60% (estimated)

Alternative Routes via Metal-Halogen Exchange

Patent describes a metal-halogen exchange method for synthesizing 4-bromo-2-methoxybenzaldehyde, which could inspire analogous approaches for pyrazole systems. Using isopropyl magnesium chloride in tetrahydrofuran (THF) at 0°C facilitates selective bromine retention at the 4-position when reacting 1,4-dibromo-1H-pyrazole. Subsequent quenching with a formyl source (e.g., DMF) may yield 4-bromo-1H-pyrazole-5-carbaldehyde, though this requires empirical validation.

Coupling Strategies for Ether Formation

Nucleophilic Aromatic Substitution (SNAr)

The methoxy bridge in the target compound suggests an SNAr reaction between 4-bromo-1H-pyrazole and 4-hydroxybenzaldehyde. However, the electron-deficient nature of the pyrazole ring may necessitate activation. Patent notes that using potassium carbonate in methanol or cesium carbonate in DMF at elevated temperatures (50–60°C) facilitates such couplings.

Proposed Conditions:

-

Substrates: 4-Bromo-1H-pyrazole (1.2 equiv), 4-hydroxybenzaldehyde (1.0 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF, 60°C, 24 h

-

Yield: ~40–55% (estimated)

Mitsunobu Reaction

The Mitsunobu reaction offers a reliable alternative for ether formation under milder conditions. Combining 4-hydroxybenzaldehyde with 4-bromo-1H-pyrazol-1-yl-methanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at room temperature could yield the desired product.

Proposed Conditions:

-

Substrates: 4-Hydroxybenzaldehyde (1.0 equiv), 4-Bromo-1H-pyrazol-1-yl-methanol (1.1 equiv)

-

Reagents: PPh₃ (1.5 equiv), DEAD (1.5 equiv)

-

Solvent: THF, rt, 12 h

-

Yield: ~60–70% (estimated)

Protecting Group Strategies

Aldehyde Protection

To prevent unwanted side reactions during pyrazole bromination or coupling, the aldehyde group in 4-hydroxybenzaldehyde may be protected as an acetal. Patent demonstrates the use of tetrahydropyran-2-yl (THP) groups, which are stable under basic conditions and removable via acidic hydrolysis.

Protection Steps:

-

React 4-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using a catalytic amount of p-toluenesulfonic acid (PTSA) .

-

Stir at room temperature for 6 h.

-

Wash with NaHCO₃ solution to neutralize acid.

Deprotection Steps:

-

Treat protected intermediate with HCl (1 M) in THF at 0–5°C.

-

Stir for 2 h, then neutralize with aqueous NaHCO₃.

Crystallization and Polymorph Control

Patent emphasizes the role of solvent selection and temperature in isolating pure polymorphic forms. For the target compound, sequential crystallization from n-heptane and methyl tert-butyl ether (MTBE) at 45–55°C may yield Form I (needle-like crystals) or Form II (plate-like crystals), depending on cooling rates.

Crystallization Protocol:

-

Dissolve crude product in warm MTBE (50°C).

-

Add n-heptane dropwise until cloud point.

-

Seed with Form I or II crystals.

-

Cool to 0°C at 10°C/h.

-

Filter and dry under vacuum at 40°C.

Analytical Characterization

Critical quality attributes include HPLC purity (>95%), melting point (estimated 120–125°C for Form I), and X-ray diffraction to confirm crystal form. Patent highlights the use of ¹H NMR (DMSO-d₆, δ 10.02 ppm for aldehyde proton) and LC-MS ([M+H]+ = 295.1) for structural confirmation.

Challenges and Optimization Opportunities

-

Regioselectivity in Pyrazole Bromination: Competing bromination at the 3- or 5-positions remains a hurdle. Screening catalysts (e.g., ZnCl₂) or solvents (e.g., acetonitrile) may improve selectivity.

-

Coupling Reaction Efficiency: Low yields in SNAr reactions suggest exploring palladium-catalyzed Ullmann couplings or photoinduced methods.

-

Polymorph Stability: Form II exhibits higher thermodynamic stability but requires stringent control of cooling rates and antisolvent ratios.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzoic acid.

Reduction: 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzyl alcohol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde may also possess similar properties.

Anticancer Potential

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. Compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancers . The unique structure of this compound may contribute to enhanced pharmacological properties compared to other similar compounds.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and condensation reactions, makes it valuable for synthesizing more complex molecules.

Synthetic Pathways

Several synthetic methods can be employed to produce this compound, including:

- Nucleophilic Aromatic Substitution : Utilizing the bromine atom for substitution reactions.

- Condensation Reactions : Forming new carbon-carbon bonds through reactions with aldehydes or ketones.

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows for detailed structure-activity relationship (SAR) studies. These studies can help identify how modifications to the compound's structure affect its biological activity, guiding future drug design efforts .

Case Study 1: Anticancer Activity

A study involving pyrazole derivatives demonstrated that certain compounds exhibited strong antiproliferative effects against breast cancer cells (MDA-MB-231). The research indicated that modifications similar to those found in this compound could enhance efficacy against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole-based compounds revealed that structural variations could significantly impact their effectiveness against bacterial strains. This suggests that further exploration of this compound could yield promising results in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the benzaldehyde group.

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile: Another derivative with a nitrile group instead of the aldehyde group.

Uniqueness

4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to the presence of both the 4-bromo-1H-pyrazole and benzaldehyde moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzaldehyde moiety linked to a 4-bromo-1H-pyrazole through a methoxy group, which may enhance its reactivity and biological profile compared to other pyrazole derivatives.

Structural Characteristics

The molecular formula of this compound is C10H8BrN2O2, with a molecular weight of approximately 284.12 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activities. A study highlighted that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, and exhibit antifungal properties against fungi like Aspergillus niger .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. Similar pyrazole compounds have been tested for their ability to reduce inflammation in animal models, showing comparable effects to established anti-inflammatory drugs .

Anticancer Activity

The compound's structural similarity to other pyrazole derivatives suggests potential anticancer activity. Studies have shown that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives, including those structurally related to this compound. These compounds were evaluated for their biological activities, revealing that some exhibited potent inhibition against monoamine oxidase enzymes, which are critical in regulating neurotransmitter levels in the brain .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring or substituents on the benzaldehyde moiety can significantly affect biological activity. For example, the presence of electron-withdrawing groups like bromine enhances the compound's reactivity, potentially leading to increased biological activity .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Structure | Antimicrobial, Anti-inflammatory |

| 4-(4-Nitro-1H-pyrazol-1-yl)benzaldehyde | Structure | Anticancer |

| 4-(3-Nitro-1H-pyrazol-1-yl)benzaldehyde | Structure | Antimicrobial |

Q & A

Q. What are the optimized synthetic routes for 4-((4-Bromo-1H-pyrazol-1-yl)methoxy)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is refluxing a substituted benzaldehyde derivative with a brominated pyrazole precursor in ethanol or methanol, catalyzed by glacial acetic acid (3–5 drops per mmol). For example:

- Step 1 : Dissolve 0.001 mol of the pyrazole derivative in absolute ethanol.

- Step 2 : Add 0.001 mol of substituted benzaldehyde and glacial acetic acid.

- Step 3 : Reflux at 65–80°C for 4–6 hours, followed by solvent evaporation under reduced pressure.

- Step 4 : Purify the crude product via recrystallization (e.g., methanol or ethanol).

Key Factors : - Solvent choice : Polar protic solvents (ethanol, methanol) enhance nucleophilicity.

- Catalyst : Glacial acetic acid promotes imine or ether bond formation.

- Temperature : Prolonged reflux improves yield but may increase side reactions.

Example Conditions :

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Ethanol | Glacial AcOH | 4 | 75 | 95 | |

| 4-Methoxybenzaldehyde | Methanol | None | 6 | 68 | 90 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, pyrazole protons at 7–8 ppm).

- FT-IR : Identify functional groups (C=O stretch at ~1720 cm⁻¹, C-Br at ~550 cm⁻¹).

- LC-MS : Verify molecular weight (e.g., [M+H]+ for C₁₂H₁₀BrN₂O₂: 309.0).

- Crystallography :

- Use SHELXL/SHELXS for structure refinement. For twinned crystals, employ SHELXD for phasing and SHELXE for density modification .

Case Study : A related benzaldehyde-pyrazole hybrid was resolved using Cu-Kα radiation (λ = 1.54178 Å) with R-factor < 0.05 .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aldehydes/brominated vapors.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Storage : Keep in amber vials at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., aldehyde group as an electrophilic site).

- Analyze charge distribution to identify nucleophilic regions (e.g., pyrazole N-atoms).

- Case Study : A DFT study on 4-methoxybenzaldehyde derivatives revealed intramolecular charge transfer between the methoxy and aldehyde groups, influencing redox behavior .

Q. What strategies address challenges in resolving crystal structures of brominated pyrazole derivatives?

- Methodological Answer :

- High-Resolution Data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution.

- Twinned Data : Use SHELXL ’s TWIN/BASF commands for refinement .

- Disorder Modeling : Apply restraints to bromine atoms using ISOR/DFIX commands.

Example : A brominated pyrazole-thiazole hybrid required 10% BASF scaling for twin refinement .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group for Pd-catalyzed aryl-aryl bond formation.

- Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

- Buchwald-Hartwig Amination : Bromine substitution enables C-N bond formation with amines.

Mechanistic Insight : The C-Br bond’s polarization enhances oxidative addition to Pd(0) .

Q. What experimental approaches validate proposed reaction mechanisms for its synthesis?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled benzaldehyde to track aldehyde incorporation via NMR.

- Intermediate Trapping : Quench reactions at 1-hour intervals to isolate intermediates (e.g., Schiff bases).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps.

Case Study : A time-resolved FT-IR study on a similar condensation reaction identified imine formation as the rate-limiting step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.